Cas no 2248389-97-9 (5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole)
5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
- 1H-Pyrazole, 5-bromo-3-(difluoromethyl)-1-methyl-
- WDLWCHPUZGWOIA-UHFFFAOYSA-N
- AT24035
- 2248389-97-9
- EN300-1724995
- 5-bromo-3-(difluoromethyl)-1-methyl-pyrazole
- SCHEMBL16962902
-
- Inchi: 1S/C5H5BrF2N2/c1-10-4(6)2-3(9-10)5(7)8/h2,5H,1H3
- InChI Key: WDLWCHPUZGWOIA-UHFFFAOYSA-N
- SMILES: N1(C)C(Br)=CC(C(F)F)=N1
Computed Properties
- Exact Mass: 209.96042g/mol
- Monoisotopic Mass: 209.96042g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- Density: 1.79±0.1 g/cm3(Predicted)
- Boiling Point: 235.8±35.0 °C(Predicted)
- pka: -1.10±0.10(Predicted)
5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole Pricemore >>
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| Enamine | EN300-1724995-1g |
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| Enamine | EN300-1724995-5g |
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2248389-97-9 | 95% | 5g |
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5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
Professional Introduction to Compound with CAS No. 2248389-97-9 and Product Name: 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
The compound with CAS No. 2248389-97-9, specifically identified as 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, represents a significant advancement in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound, featuring a pyrazole core substituted with bromine, difluoromethyl, and methyl groups, has garnered considerable attention due to its unique structural and pharmacological properties. The pyrazole scaffold is well-documented for its versatility in drug design, often serving as a key pharmacophore in the development of bioactive molecules targeting various therapeutic pathways.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, lipophilicity, and binding affinity. The presence of both bromine and difluoromethyl groups in 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole introduces additional layers of complexity and functionality, making it a promising candidate for further investigation. The bromine atom, in particular, can serve as a handle for further chemical modifications via cross-coupling reactions, while the difluoromethyl group is renowned for its ability to modulate pharmacokinetic profiles.
Current research in medicinal chemistry highlights the potential of 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole as a precursor in the synthesis of novel therapeutic agents. Studies have demonstrated its utility in generating derivatives with enhanced activity against inflammatory diseases, infectious pathogens, and even certain types of cancer. The pyrazole core's ability to interact with biological targets such as enzymes and receptors has been leveraged to develop molecules with improved selectivity and efficacy. For instance, recent publications suggest that derivatives of this compound exhibit promising anti-inflammatory properties by inhibiting key pro-inflammatory cytokines.
The incorporation of difluoromethyl groups has been particularly noteworthy in the field of drug discovery. This substitution pattern is known to improve the pharmacokinetic properties of small molecules by increasing their metabolic stability and reducing susceptibility to enzymatic degradation. In the context of 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, this feature may contribute to prolonged half-life and sustained therapeutic effects upon administration. Furthermore, the methyl group at the 1-position of the pyrazole ring further fine-tunes the electronic properties of the molecule, influencing its interactions with biological targets.
From a synthetic chemistry perspective, 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole offers a versatile platform for constructing more complex scaffolds. The bromine substituent allows for palladium-catalyzed cross-coupling reactions with aryl halides or alkynes, enabling the introduction of diverse functional groups at strategic positions within the molecule. This flexibility is crucial for optimizing drug-like properties such as solubility, permeability, and bioavailability. Additionally, the presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups provides a balance that can modulate receptor binding affinity.
Recent advances in computational chemistry have further accelerated the exploration of 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole as a lead compound. Molecular modeling studies have been instrumental in predicting binding modes and interactions with potential targets, guiding rational drug design efforts. These computational approaches have revealed that subtle modifications to this core structure can significantly enhance potency and selectivity. For example, virtual screening campaigns have identified novel analogs with improved activity against protein kinases implicated in cancer progression.
The broader significance of this compound lies in its contribution to the growing library of fluorinated heterocycles used in drug development. Fluorinated pyrazoles are particularly attractive due to their dual functionality—combining metabolic stability with tunable electronic properties. As research continues to uncover new therapeutic applications, compounds like 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole are expected to play a pivotal role in addressing unmet medical needs across multiple disease areas.
In conclusion,5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (CAS No. 2248389-97-9) stands out as a structurally intriguing and pharmacologically promising compound. Its unique combination of substituents—bromine, difluoromethyl, and methyl—provides a rich foundation for synthetic manipulation and therapeutic innovation. As our understanding of molecular interactions evolves through interdisciplinary research efforts combining experimental chemistry with computational modeling,5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is poised to contribute significantly to future advancements in medicinal chemistry.
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